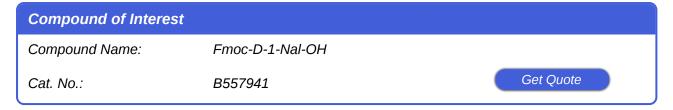


Spectroscopic and Methodological Analysis of Fmoc-D-1-Nal-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for **Fmoc-D-1-Nal-OH**, a key building block in peptide synthesis. The information presented herein is essential for the characterization and quality control of this compound in research and drug development settings.

Core Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Fmoc-D-1-Nal-OH** (C₂₈H₂₃NO₄, Molecular Weight: 437.49 g/mol [1]). While a definitive experimental spectrum for this specific molecule is not publicly available, the data presented is a representative summary based on the known spectroscopic characteristics of its constituent functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the D-alanine backbone, and the 1-naphthyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Fmoc-D-1-Nal-OH**. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Fmoc-D-1-Nal-OH



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~10.5 - 12.5	Singlet (broad)	1H	Carboxylic acid (- COOH)
~7.8 - 8.2	Multiplet	2H	Aromatic protons (Fmoc)
~7.6 - 7.8	Multiplet	2H	Aromatic protons (Fmoc)
~7.2 - 7.5	Multiplet	4H	Aromatic protons (Fmoc)
~7.8 - 8.1	Multiplet	1H	Aromatic proton (Naphthyl)
~7.4 - 7.6	Multiplet	3H	Aromatic protons (Naphthyl)
~7.2 - 7.4	Multiplet	3H	Aromatic protons (Naphthyl)
~4.5 - 4.8	Multiplet	1H	α-CH (Alanine)
~4.2 - 4.5	Multiplet	1H	CH (Fmoc)
~4.0 - 4.2	Multiplet	2H	CH ₂ (Fmoc)
~3.3 - 3.6	Multiplet	2H	β-CH ₂ (Naphthyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Fmoc-D-1-Nal-OH



Chemical Shift (δ, ppm)	Assignment
~173 - 176	Carbonyl (-COOH)
~156 - 158	Carbonyl (Fmoc urethane)
~143 - 145	Aromatic C (Fmoc, quaternary)
~141 - 142	Aromatic C (Fmoc, quaternary)
~132 - 134	Aromatic C (Naphthyl, quaternary)
~128 - 130	Aromatic CH (Naphthyl)
~127 - 128	Aromatic CH (Fmoc)
~125 - 127	Aromatic CH (Naphthyl)
~125 - 126	Aromatic CH (Fmoc)
~120 - 121	Aromatic CH (Fmoc)
~66 - 68	CH ₂ (Fmoc)
~53 - 55	α-C (Alanine)
~47 - 49	CH (Fmoc)
~37 - 39	β-C (Naphthyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption frequencies for **Fmoc-D-1-Nal-OH** are presented in Table 3.

Table 3: Predicted FT-IR Spectroscopic Data for Fmoc-D-1-Nal-OH



Frequency (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid)
~3300	Medium	N-H stretch (Urethane)
3100 - 3000	Medium	C-H stretch (Aromatic)
3000 - 2850	Medium	C-H stretch (Aliphatic)
~1730 - 1700	Strong	C=O stretch (Carboxylic acid)
~1720 - 1690	Strong	C=O stretch (Urethane)
~1600, ~1475	Medium-Weak	C=C stretch (Aromatic)
~1530	Medium	N-H bend (Amide II)
~1450	Medium	C-H bend (Aliphatic)
1300 - 1000	Strong	C-O stretch
900 - 690	Strong	C-H out-of-plane bend (Aromatic)

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of protected amino acids.

Table 4: Predicted Mass Spectrometry Data for Fmoc-D-1-Nal-OH

lon	m/z (calculated)
[M+H] ⁺	438.16
[M+Na] ⁺	460.14
[M-H] ⁻	436.15

Experimental Protocols



Detailed methodologies for the spectroscopic analysis of **Fmoc-D-1-Nal-OH** are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **Fmoc-D-1-Nal-OH** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signalto-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.
 - ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.



- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet before scanning the sample.
- Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

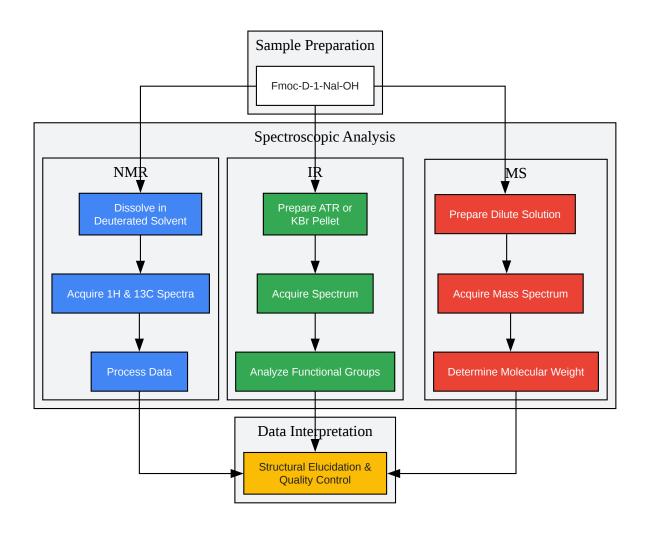
Mass Spectrometry (MS) Protocol

- Sample Preparation: Prepare a dilute solution of **Fmoc-D-1-Nal-OH** (typically 1-10 μg/mL) in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. Common mass analyzers include quadrupole, time-of-flight (TOF), or Orbitrap.
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.
 Acquire mass spectra over a relevant m/z range (e.g., 100-1000 m/z).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (e.g., [M+H]+, [M+Na]+, or [M-H]-) and confirm the molecular weight of the compound.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **Fmoc-D-1-Nal-OH**.





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• 1. scbt.com [scbt.com]



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